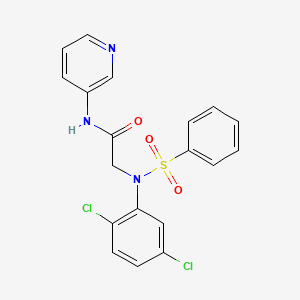
5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research.
Mecanismo De Acción
5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one is metabolized in the brain by monoamine oxidase B (MAO-B) enzymes to form 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopamine-producing neurons in the substantia nigra. This damage mimics the symptoms of Parkinson's disease and can be used to study the underlying mechanisms of the disease.
Biochemical and Physiological Effects
5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one-induced neurotoxicity leads to a decrease in dopamine levels in the brain, resulting in motor deficits and other symptoms associated with Parkinson's disease. This effect has been used to study the effects of dopamine depletion on behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has several advantages for lab experiments, including its ability to selectively target dopamine-producing neurons and its reproducibility in animal models. However, its neurotoxic effects can also be a limitation, as it can lead to irreversible damage to the brain.
Direcciones Futuras
There are several future directions for 5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one research, including the development of new animal models for Parkinson's disease, the investigation of its effects on other neurotransmitter systems, and the development of new drugs that target the underlying mechanisms of the disease.
Conclusion
In conclusion, 5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has been extensively studied for its potential use in scientific research. Its ability to selectively target dopamine-producing neurons and mimic the symptoms of Parkinson's disease make it a valuable tool for studying the underlying mechanisms of the disease and developing new treatments.
Métodos De Síntesis
5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one can be synthesized through a multistep process involving the reaction of 4-tert-butylbenzaldehyde with 4-methyl-1-piperazinecarboxaldehyde in the presence of a thiol catalyst. The resulting intermediate is then treated with ammonium acetate and acetic anhydride to yield 5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one.
Aplicaciones Científicas De Investigación
5-(4-tert-butylbenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been widely used in scientific research for its ability to selectively target and inhibit monoamine oxidase B (MAO-B) enzymes. This inhibition leads to an increase in dopamine levels in the brain, which can be used to study the mechanisms of Parkinson's disease and other neurological disorders.
Propiedades
IUPAC Name |
(5E)-5-[(4-tert-butylphenyl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-19(2,3)15-7-5-14(6-8-15)13-16-17(23)20-18(24-16)22-11-9-21(4)10-12-22/h5-8,13H,9-12H2,1-4H3/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTPZWVHSBTYCU-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(4-tert-butylbenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B5111672.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B5111680.png)
![N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B5111682.png)
![2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5111712.png)
![2-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-(1-piperidinyl)-3(2H)-pyridazinone](/img/structure/B5111728.png)
![8-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5111736.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5111744.png)
![1-methyl-2-(3,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5111752.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5111754.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5111755.png)


![N-cyclopentyl-N'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5111789.png)